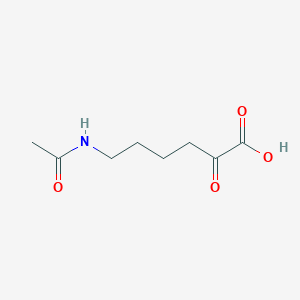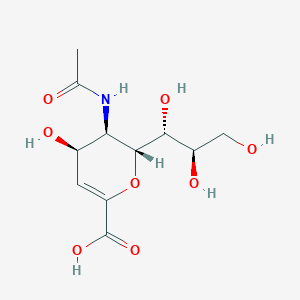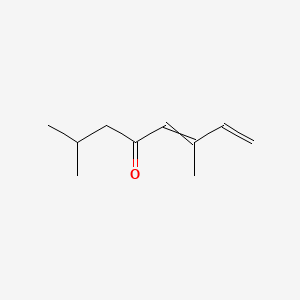
2,6-Dimethylocta-5,7-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylocta-5,7-dien-4-one is a natural product found in Swertia japonica, Tagetes minuta, and Tagetes erecta with data available.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
- The absolute configuration of ocimene monoterpenoids, including 2,6-dimethylocta-5,7-dien-4-one derivatives, was determined through vibrational circular dichroism studies, providing essential data for chemical shift and coupling constants analysis (Julio et al., 2017).
Polymer Science and Material Engineering
2,6-Dimethylocta-5,7-dien-4-one variants have been used in the synthesis of ethylene-propylene-diene terpolymers (EPDM), showcasing their reactivity and potential in creating new polymer materials with specific mechanical properties (Dolatkhani et al., 1995); (Cerrada et al., 2004).
Studies on metallocenic copolymers of ethylene and 5,7-dimethylocta-1,6-diene have established a relationship between the structure and mechanical behavior of these polymers, highlighting the influence of the diene structure on productivity and polymer characteristics (Cerrada et al., 2004).
Organic Chemistry and Catalysis
- The compound has been involved in research on the radical addition reactions with organic compounds, demonstrating its reactivity and potential for creating diverse organic structures (Mcquillin & Wood, 1976).
Functionalization and Crosslinking in Polymers
- Ethylene-co-5,7-dimethylocta-1,6-diene copolymers have been synthesized for easier development of crosslinkings in polymer materials, particularly when initiated by electron-beam irradiation, indicating the compound's role in enhancing material properties (Cerrada et al., 2009).
Propiedades
Número CAS |
23985-25-3 |
|---|---|
Nombre del producto |
2,6-Dimethylocta-5,7-dien-4-one |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
RJXKHBTYHGBOKV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C=C(C)C=C |
SMILES canónico |
CC(C)CC(=O)C=C(C)C=C |
Otros números CAS |
23985-25-3 |
Sinónimos |
(E)-2,6-dimethyl-5,7-octadien-4-one 2,6-dimethyl-5,7-octadien-4-one tagetone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



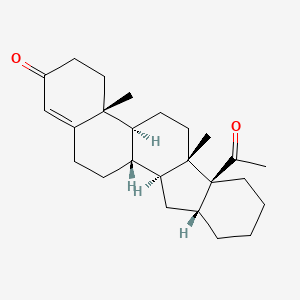
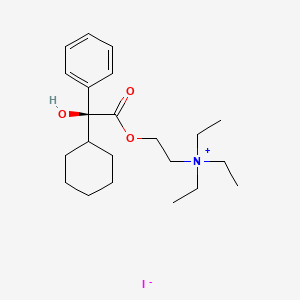
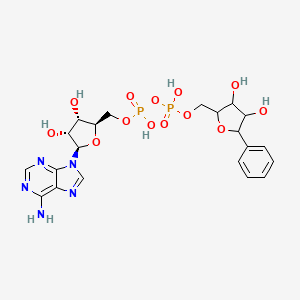
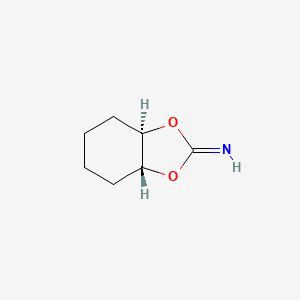
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)

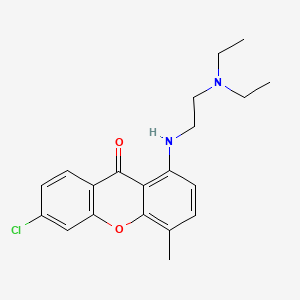

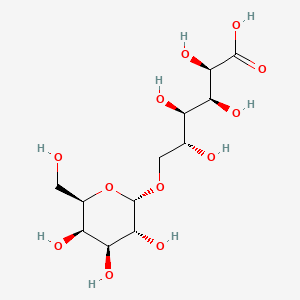

![n-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-n-methylacetamide](/img/structure/B1197645.png)
